(2R,3S)-Fmoc-3-phenylisoserine
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Overview
Description
(2R,3S)-Fmoc-3-phenylisoserine is a chiral amino acid derivative that has gained attention in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Fmoc-3-phenylisoserine typically involves the enantioselective preparation of its methyl ester acetate salt. One common method involves the resolution of racemic threo-phenylisoserine amide, followed by its conversion into the desired compound. The process includes several steps such as esterification, hydrolysis, and purification to achieve high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to isolate and purify the compound. The use of automated synthesis equipment and advanced purification methods can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Fmoc-3-phenylisoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-Fmoc-3-phenylisoserine is used as a building block for the synthesis of complex molecules, including peptides and other bioactive compounds. Its unique stereochemistry makes it valuable for studying chiral interactions and developing enantioselective catalysts .
Biology
In biological research, the compound is utilized to investigate protein-ligand interactions and enzyme mechanisms. Its incorporation into peptides allows for the study of protein folding, stability, and function .
Medicine
It can be used to design and synthesize novel therapeutic agents with improved efficacy and selectivity .
Industry
In the industrial sector, the compound is employed in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its use in large-scale synthesis and manufacturing processes highlights its importance in various industrial applications .
Mechanism of Action
The mechanism of action of (2R,3S)-Fmoc-3-phenylisoserine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. By modulating enzyme activity or receptor signaling pathways, this compound can exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-Fmoc-3-phenylisoserine include other chiral amino acid derivatives, such as (2R,3S)-3-isopropylmalic acid and (2R,3S)-isocitric acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the Fmoc protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and various scientific research applications .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRELXVQPLAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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